4'-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide
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Overview
Description
4’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide is a complex organic compound with the molecular formula C23H24N4O3S and a molecular weight of 436.57 g/mol This compound is characterized by the presence of an amidino group, a p-toluenesulfonamido group, and a hydrocinnamanilide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of p-toluenesulfonamide with hydrocinnamic acid derivatives under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts such as FeCl3 and solvents like anhydrous acetonitrile .
Chemical Reactions Analysis
Types of Reactions: 4’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide can undergo various chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Employing agents such as LiAlH4 or NaBH4.
Substitution: Involving nucleophiles like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling processes .
Comparison with Similar Compounds
p-Toluenesulfonamide: A simpler sulfonamide with similar functional groups but lacking the amidino and hydrocinnamanilide components.
Hydrocinnamic Acid Derivatives: Compounds with a similar backbone but different functional groups.
Uniqueness: 4’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
92953-67-8 |
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Molecular Formula |
C23H24N4O3S |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(4-carbamimidoylphenyl)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide |
InChI |
InChI=1S/C23H24N4O3S/c1-16-7-13-20(14-8-16)31(29,30)27-21(15-17-5-3-2-4-6-17)23(28)26-19-11-9-18(10-12-19)22(24)25/h2-14,21,27H,15H2,1H3,(H3,24,25)(H,26,28) |
InChI Key |
BYJKCMHVXUDQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=N)N |
Origin of Product |
United States |
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